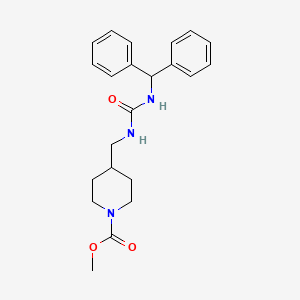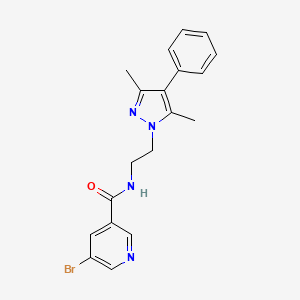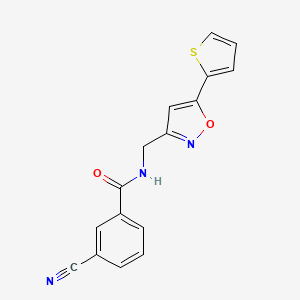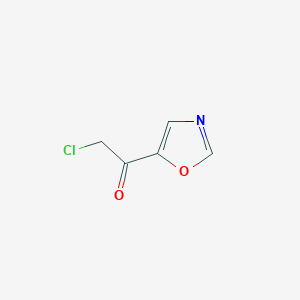
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate
概要
説明
科学的研究の応用
Synthesis of Ceftolozane
Ceftolozane: is a novel intravenous fifth-generation cephalosporin antibiotic derived from FK518 . Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate serves as a crucial intermediate in the synthesis of ceftolozane. It has shown strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern makes it valuable in chemical transformations. It is used in various chemical reactions due to its steric properties, which can influence reaction outcomes .
Biosynthetic Pathways
The tert-butyl group is relevant in nature and plays a role in biosynthetic and biodegradation pathways. The compound’s tert-butyl moiety may be utilized in studying these natural processes .
Biocatalytic Processes
The tert-butyl group’s characteristics may be applied in biocatalytic processes. This application is particularly interesting for green chemistry, where enzymes are used to catalyze chemical reactions in an environmentally friendly manner .
Asymmetric Synthesis of Amines
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate can be used in the asymmetric synthesis of amines. This is crucial for creating chiral compounds, which are important in pharmaceuticals and agrochemicals .
Synthesis of N-Heterocycles
The compound is also involved in the synthesis of N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. It can be used to create piperidines, pyrrolidines, azetidines, and their fused derivatives .
特性
IUPAC Name |
tert-butyl N-[2-(cyclopropylmethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-9-4-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQJMXVOPXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(cyclopropylmethylamino)ethylcarbamate | |
CAS RN |
532407-11-7 | |
| Record name | tert-butyl N-{2-[(cyclopropylmethyl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)

![N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide](/img/structure/B2753823.png)


![5-[(4-chlorophenyl)sulfonyl]-N-1-naphthylthiophene-2-carboxamide](/img/structure/B2753829.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)


![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)
